molecular formula C4H2FN2NaO2 B12752296 Fluorouracil sodium CAS No. 14787-18-9

Fluorouracil sodium

Cat. No.: B12752296
CAS No.: 14787-18-9
M. Wt: 152.06 g/mol
InChI Key: XLBUSGPKSVRQSF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorouracil sodium is synthesized through a multi-step chemical process. The synthesis typically begins with the fluorination of uracil, a naturally occurring pyrimidine nucleobase. The fluorination is achieved using a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions. The resulting 5-fluorouracil is then converted to its sodium salt form by reacting it with sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the fluorination and subsequent reactions are carefully monitored to ensure high yield and purity. The process includes purification steps such as crystallization and filtration to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Fluorouracil sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fluorouracil sodium has a wide range of applications in scientific research:

Mechanism of Action

Fluorouracil sodium exerts its effects by interfering with the synthesis of DNA and RNA. After entering the cell, it is converted into active metabolites, including fluorodeoxyuridine monophosphate (F-dUMP) and fluorouridine triphosphate (F-UTP). F-dUMP inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to a depletion of thymidine triphosphate and subsequent DNA damage. F-UTP is incorporated into RNA, disrupting RNA processing and function .

Comparison with Similar Compounds

Fluorouracil sodium is often compared with other pyrimidine analogs and antimetabolites, such as:

    Capecitabine: An oral prodrug of fluorouracil that is converted to fluorouracil in the body. It offers the advantage of oral administration but has similar side effects.

    Tegafur: Another prodrug of fluorouracil, often combined with other agents to enhance its efficacy.

    Cytarabine: A pyrimidine analog used primarily in the treatment of leukemia.

This compound is unique in its ability to be used both topically and intravenously, providing flexibility in its application for different types of cancers .

Properties

14787-18-9

Molecular Formula

C4H2FN2NaO2

Molecular Weight

152.06 g/mol

IUPAC Name

sodium;5-fluoro-1H-pyrimidin-3-ide-2,4-dione

InChI

InChI=1S/C4H3FN2O2.Na/c5-2-1-6-4(9)7-3(2)8;/h1H,(H2,6,7,8,9);/q;+1/p-1

InChI Key

XLBUSGPKSVRQSF-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=O)[N-]C(=O)N1)F.[Na+]

Origin of Product

United States

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